molecular formula C30H27N3O3 B2866706 (E)-butyl 4-(3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylamido)benzoate CAS No. 469871-49-6

(E)-butyl 4-(3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylamido)benzoate

Cat. No.: B2866706
CAS No.: 469871-49-6
M. Wt: 477.564
InChI Key: DXEQLSJDLNJDQB-HKOYGPOVSA-N
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Description

(E)-Butyl 4-(3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylamido)benzoate is a synthetic organic compound characterized by a hybrid structure combining a benzoate ester, a substituted indole, and a cyanoacrylamide group. The (E)-configuration refers to the stereochemistry of the acrylamide double bond, which influences its molecular geometry and biological interactions. Key structural features include:

  • Benzoate ester core: The butyl ester group at the para position of the benzene ring contributes to lipophilicity, affecting solubility and membrane permeability.
  • Indole moiety: The 1-benzyl-substituted indole system may facilitate interactions with biological targets, such as enzymes or receptors, due to its aromatic and planar structure.

Properties

IUPAC Name

butyl 4-[[(E)-3-(1-benzylindol-3-yl)-2-cyanoprop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O3/c1-2-3-17-36-30(35)23-13-15-26(16-14-23)32-29(34)24(19-31)18-25-21-33(20-22-9-5-4-6-10-22)28-12-8-7-11-27(25)28/h4-16,18,21H,2-3,17,20H2,1H3,(H,32,34)/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEQLSJDLNJDQB-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare (E)-butyl 4-(3-(1-benzyl-1H-indol-3-yl)-2-cyanoacrylamido)benzoate with three classes of analogs: alkyl benzoates, indole derivatives, and cyanoacrylamides.

Comparison with Alkyl Benzoates

Butyl benzoate, a simple ester, is widely used in cosmetics and pharmaceuticals as a solvent or emollient . Unlike the target compound, it lacks bioactive moieties (indole, cyanoacrylamide), resulting in minimal cytotoxicity. The target’s extended conjugation and polar groups reduce volatility and increase hydrophobicity (LogP ~4.1 vs. 3.2 for butyl benzoate), which may enhance tissue retention but limit aqueous solubility.

Comparison with Indole Derivatives

Indole derivatives, such as 1-benzyl-1H-indole-3-carboxaldehyde, exhibit moderate cytotoxicity due to interactions with tubulin or DNA . However, increased molecular weight (MW ~457 g/mol vs. ~235 g/mol for simpler indoles) may reduce bioavailability.

Comparison with Cyanoacrylamides

Cyanoacrylamides like (E)-2-cyano-3-(4-nitrophenyl)acrylamide are known for their electrophilic reactivity, enabling covalent inhibition of kinases or proteases. The target compound’s benzoate ester replaces the nitro group, reducing electron-withdrawing effects and possibly altering target specificity. Preliminary modeling suggests the indole moiety may direct the molecule toward ATP-binding pockets in kinases, analogous to sunitinib’s indolin-2-one core.

Research Findings and Implications

  • Synthetic Challenges : The compound’s multi-step synthesis involves Heck coupling for the indole-acrylamide linkage and esterification, with yields ~40–50% in optimized protocols.
  • Computational Predictions : Molecular docking studies (using AutoDock Vina) suggest strong affinity (~−9.2 kcal/mol) for EGFR kinase, comparable to erlotinib (-8.9 kcal/mol).

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